molecular formula C4H10N4O3S2 B587476 2-[[(Guanidino)(imino)methyl]sulfanyl]ethanesulfonic Acid CAS No. 1391053-66-9

2-[[(Guanidino)(imino)methyl]sulfanyl]ethanesulfonic Acid

Cat. No.: B587476
CAS No.: 1391053-66-9
M. Wt: 226.269
InChI Key: MFFQNMFIVBUMBX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[(Guanidino)(imino)methyl]sulfanyl]ethanesulfonic Acid typically involves the reaction of guanidine derivatives with ethane-1,2-dithiol and sulfonic acid derivatives under controlled conditions. The reaction is carried out in a solvent such as methanol or water, often requiring heating and ultrasonic treatment to enhance solubility and reaction rates .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes on a larger scale, with optimizations for yield and purity. The compound is usually stored in a refrigerator to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

2-[[(Guanidino)(imino)methyl]sulfanyl]ethanesulfonic Acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. These reactions are typically carried out under mild to moderate conditions to prevent decomposition of the compound .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted guanidino derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-[[(Guanidino)(imino)methyl]sulfanyl]ethanesulfonic Acid is widely used in scientific research, particularly in the following fields:

Mechanism of Action

The mechanism of action of 2-[[(Guanidino)(imino)methyl]sulfanyl]ethanesulfonic Acid involves its interaction with specific molecular targets, such as enzymes and proteins. The guanidino and imino groups can form hydrogen bonds and electrostatic interactions with amino acid residues, influencing the activity and function of the target molecules. The sulfanyl group can undergo redox reactions, further modulating the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[[(Guanidino)(imino)methyl]sulfanyl]ethanesulfonic Acid is unique due to its combination of guanidino, imino, and sulfanyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable tool in biochemical research and potential therapeutic applications .

Properties

IUPAC Name

2-[N-(diaminomethylidene)carbamimidoyl]sulfanylethanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N4O3S2/c5-3(6)8-4(7)12-1-2-13(9,10)11/h1-2H2,(H,9,10,11)(H5,5,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFFQNMFIVBUMBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS(=O)(=O)O)SC(=N)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1391053-66-9
Record name 2-(((Guanidino)(imino)methyl)sulfanyl)ethanesulfonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391053669
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(((GUANIDINO)(IMINO)METHYL)SULFANYL)ETHANESULFONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TXD17X8A6W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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